molecular formula C9H12FN B13673571 2-Fluoro-3-isobutylpyridine

2-Fluoro-3-isobutylpyridine

Cat. No.: B13673571
M. Wt: 153.20 g/mol
InChI Key: OMUPHXRJDDORFC-UHFFFAOYSA-N
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Description

2-Fluoro-3-isobutylpyridine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isobutylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine. This intermediate can then be further reacted with isobutyl groups under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods are designed to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isobutylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-3-isobutylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isobutylpyridine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

2-Fluoro-3-isobutylpyridine is unique due to the presence of both the fluorine atom and the isobutyl group, which can significantly alter its physical and chemical properties compared to other fluorinated pyridines.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

2-fluoro-3-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12FN/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3

InChI Key

OMUPHXRJDDORFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=CC=C1)F

Origin of Product

United States

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